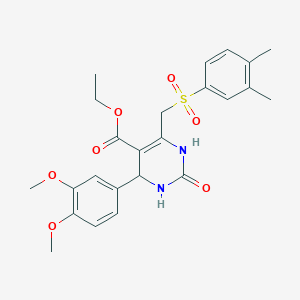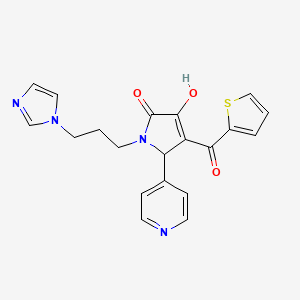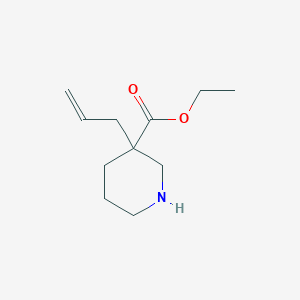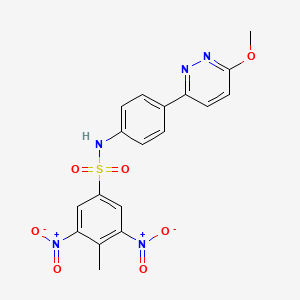
(R)-1-methoxy-3-phenylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-methoxy-3-phenylpropan-2-amine, also known as methamphetamine, is a synthetic stimulant drug that has been widely used for both recreational and medicinal purposes. It belongs to the amphetamine family of drugs and is a potent central nervous system (CNS) stimulant. Methamphetamine has a high potential for abuse and addiction and is classified as a Schedule II controlled substance by the United States Drug Enforcement Administration (DEA). Despite its potential for abuse, methamphetamine has been used in scientific research for its therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Chemical Composition and Pharmacology of Rhodiola Rosea
The traditional use, chemical composition, pharmacology, and clinical efficacy of Rhodiola Rosea, also known as Rosenroot, have been extensively reviewed. This plant contains a diverse array of compounds, including monoterpene alcohols, cyanogenic glycosides, and phenylethanoids, among others. Rhodiola preparations have shown adaptogenic effects, including neuroprotective, cardioprotective, anti-fatigue, antidepressive, anxiolytic, nootropic, and life-span increasing effects. These findings indicate potential applications of Rhodiola Rosea in treating fatigue, depression, and anxiety, with mechanisms of action involving interactions with the HPA system and protein kinases. The lack of drug interactions and adverse effects noted in clinical trials highlights its safety as a medication Panossian, Wikman, & Sarris, 2010.
Ninhydrin Reaction for Amino Acid Analysis
The ninhydrin reaction, discovered by Siegfried Ruhemann in 1910, is crucial for analyzing primary amino groups to form Ruhemann's purple (RP). This reaction is applicable across various disciplines, including agricultural, biochemical, clinical, and nutritional sciences. It facilitates the detection, isolation, and analysis of compounds of interest, such as amino acids, peptides, and proteins, indicating its significance in scientific research involving (R)-1-methoxy-3-phenylpropan-2-amine and similar compounds Friedman, 2004.
Hydroaminomethylation of Oleochemicals
The hydroaminomethylation (HAM) of vegetable oils, catalyzed by rhodium, has been explored for the production of bio-based HAM-products. This process, which involves grafting various amines onto alkyl chains of vegetable oils, leads to the creation of functionalized bio-based compounds with potential industrial applications, including in polymer chemistry and as bio-based surface-active agents. This highlights the relevance of (R)-1-methoxy-3-phenylpropan-2-amine in synthesizing valuable functional compounds Vanbésien, Nôtre, Monflier, & Hapiot, 2018.
Sulfamethoxazole Removal Using Cleaner Techniques
Research on the removal of sulfamethoxazole, a persistent organic pollutant with N-amine and carboxyl groups, from aqueous solutions has been reviewed. This work includes an overview of occurrence, toxicity, and removal technologies such as adsorption and advanced oxidation processes (AOPs). The review emphasizes the development of sustainable technologies for removing toxic contaminants, which could indirectly relate to the study of (R)-1-methoxy-3-phenylpropan-2-amine by exploring interactions with similar chemical structures Prasannamedha & Kumar, 2020.
Eigenschaften
IUPAC Name |
(2R)-1-methoxy-3-phenylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZIHZPDHJBQKN-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-methoxy-3-phenylpropan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-azepan-1-yl-2-oxoethyl)thio]-9-chloro-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2961391.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2961392.png)




![(5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2961400.png)
![2-(methylsulfanyl)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2961402.png)



